molecular formula C24H21N3O4 B11293688 N-(4-methoxyphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methoxyphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11293688
M. Wt: 415.4 g/mol
InChI Key: SJJOENMESPYKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring, which contribute to its distinct chemical behavior.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c1-16-6-8-17(9-7-16)24-26-23(27-31-24)18-4-3-5-21(14-18)30-15-22(28)25-19-10-12-20(29-2)13-11-19/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

SJJOENMESPYKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The resulting oxadiazole intermediate is then reacted with a phenoxyacetyl chloride derivative to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the oxadiazole ring can produce 3-amino-5-(4-methylphenyl)phenol derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. In cancer research, it has been shown to interfere with signaling pathways that regulate cell growth and apoptosis, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of both methoxy and methylphenyl groups along with the oxadiazole ring. This combination imparts distinct electronic and steric properties, making it versatile for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.